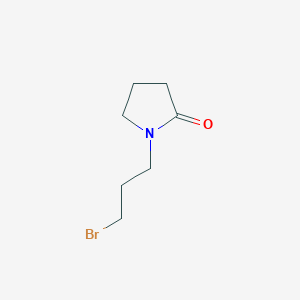

1-(3-Bromopropyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

145159-62-2 |

|---|---|

Molecular Formula |

C7H12BrNO |

Molecular Weight |

206.08 g/mol |

IUPAC Name |

1-(3-bromopropyl)pyrrolidin-2-one |

InChI |

InChI=1S/C7H12BrNO/c8-4-2-6-9-5-1-3-7(9)10/h1-6H2 |

InChI Key |

FNPRXJKSVHPDCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Bromopropyl Pyrrolidin 2 One

Vacuum Distillation

Given that 1-(3-Bromopropyl)pyrrolidin-2-one is a high-boiling liquid, purification by distillation must be carried out under reduced pressure (vacuum distillation) to prevent thermal decomposition. rochester.edu By lowering the pressure, the boiling point of the compound is significantly reduced, allowing for its separation from less volatile impurities. The efficiency of the distillation is dependent on the pressure achieved by the vacuum system and the design of the distillation apparatus. For compounds with very high boiling points or those that are particularly sensitive to heat, a short-path distillation apparatus is often employed to minimize the distance the vapor has to travel. rochester.edu

Column Chromatography

Column chromatography is another powerful technique for the purification of this compound, especially for removing impurities with similar boiling points. In this method, the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture down the column at different rates based on their polarity and affinity for the stationary phase. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used as the eluent. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

The table below outlines common purification strategies that can be applied to this compound based on methods used for similar compounds.

| Purification Method | Stationary Phase | Mobile Phase/Conditions | Separates From | Reference |

|---|---|---|---|---|

| Vacuum Distillation | N/A | Reduced pressure (e.g., <1 mmHg) | High-boiling impurities, salts, non-volatile materials | rochester.edu |

| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate Gradient | Unreacted starting materials, by-products of similar volatility | nih.gov |

| Aqueous Work-up/Extraction | N/A | Water and organic solvent (e.g., Dichloromethane) | Inorganic salts, water-soluble impurities | General laboratory practice |

Chemical Reactivity and Derivatization of 1 3 Bromopropyl Pyrrolidin 2 One

Nucleophilic Substitution Reactions at the Bromopropyl Moiety

The primary bromoalkane functionality of 1-(3-bromopropyl)pyrrolidin-2-one is highly susceptible to nucleophilic substitution, primarily proceeding through an S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism. The carbon atom bonded to the bromine is electrophilic and accessible, allowing for attack by a wide array of nucleophiles.

S_N2 Reactions with Various Nucleophiles (e.g., Amines, Alcohols, Thiols, Carbanions)

The propyl chain's terminal carbon, bearing the bromine atom, readily undergoes displacement by various nucleophiles. This reaction is a cornerstone of its utility, allowing for the introduction of diverse functional groups.

Amines: Primary and secondary amines react as nitrogen nucleophiles to displace the bromide, forming the corresponding 1-(3-aminopropyl)pyrrolidin-2-one (B13488) derivatives. This is a common method for elongating a side chain and introducing a new primary or secondary amine functionality. For instance, the reaction with ammonia (B1221849) or a primary amine would yield a primary or secondary amine, respectively.

Alcohols and Alkoxides: While neutral alcohols are weak nucleophiles, their corresponding conjugate bases, alkoxides (e.g., sodium ethoxide), are potent nucleophiles that readily react to form ethers. pearson.com

Thiols and Thiolates: Thiols and especially their conjugate bases, thiolates (e.g., sodium thiomethoxide), are excellent nucleophiles for S_N2 reactions and efficiently displace the bromide to yield thioethers.

Carbanions: Carbon-based nucleophiles, such as the enolate of diethyl malonate, can be used to form new carbon-carbon bonds. This reaction is crucial for building more complex carbon skeletons. sigmaaldrich.com

The table below summarizes the expected products from the S_N2 reaction of this compound with a selection of common nucleophiles.

| Nucleophile | Reagent Example | Product | Product Class |

| Amine | Ammonia (NH₃) | 1-(3-Aminopropyl)pyrrolidin-2-one | Primary Amine |

| Alkoxide | Sodium Ethoxide (NaOEt) | 1-(3-Ethoxypropyl)pyrrolidin-2-one | Ether |

| Thiolate | Sodium Thiomethoxide (NaSMe) | 1-(3-(Methylthio)propyl)pyrrolidin-2-one | Thioether |

| Carbanion | Sodium diethyl malonate | Diethyl 2-(3-(2-oxopyrrolidin-1-yl)propyl)malonate | Malonic Ester Derivative |

Intramolecular Cyclization Reactions and Ring Formation

The bifunctional nature of this compound is perfectly suited for intramolecular cyclization. By treating the molecule with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA), a proton can be abstracted from the carbon atom alpha to the lactam carbonyl (C5 position). This generates a carbanion that can act as an internal nucleophile.

This nucleophile subsequently attacks the electrophilic carbon at the other end of the propyl chain, displacing the bromide ion in an intramolecular S_N2 reaction. The result of this 5-exo-trig cyclization is the formation of a new five-membered ring fused to the original pyrrolidinone ring, yielding a bicyclic lactam. acs.orgnih.gov This specific product is known as 1-azabicyclo[4.3.0]nonan-9-one, commonly referred to as indolizidinone. swan.ac.uksci-hub.se This strategy is a powerful method for constructing the core structure of various alkaloids and peptidomimetics. acs.org

Influence of Steric and Electronic Factors on Reactivity

The rate and success of the S_N2 reactions at the bromopropyl moiety are governed by well-established steric and electronic principles.

Steric Factors: The reaction proceeds via a backside attack on the carbon-bromine bond. Because this is a primary alkyl halide, steric hindrance is minimal, allowing for rapid reactions with small nucleophiles. chadsprep.com However, the use of bulky nucleophiles will significantly decrease the reaction rate due to steric repulsion with the substrate. rsc.orgyoutube.com Similarly, while the pyrrolidinone ring itself is distant from the reaction center, extremely bulky substituents on the ring could potentially influence the conformation of the propyl chain and indirectly affect reactivity.

Electronic Factors: The reactivity of the nucleophile is a key electronic factor. Stronger, more reactive nucleophiles lead to faster reaction rates. wikipedia.org For example, negatively charged nucleophiles like alkoxides and thiolates are more reactive than their neutral alcohol or thiol counterparts. The nature of the leaving group is also critical; bromide is a good leaving group, making the substitution favorable.

Transformations Involving the Pyrrolidin-2-one Carbonyl Group

The lactam carbonyl group, while generally less reactive than an aldehyde or ketone carbonyl due to resonance delocalization of the nitrogen lone pair, can still undergo specific transformations.

Reduction Reactions of the Amide Carbonyl

The amide carbonyl of the pyrrolidin-2-one ring can be completely reduced to a methylene (B1212753) group (-CH₂-). The reagent of choice for this transformation is a powerful hydride source, most commonly Lithium Aluminium Hydride (LiAlH₄). masterorganicchemistry.comtib.eu The reaction converts the N-substituted lactam into the corresponding N-substituted cyclic amine.

In the case of this compound, treatment with a sufficient amount of LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether) would reduce the lactam to furnish 1-(3-bromopropyl)pyrrolidine. rsc.orgrsc.org It is important to note that LiAlH₄ is also capable of reducing the alkyl bromide to an alkane, so careful control of the reaction conditions and stoichiometry is required if selective reduction of only the lactam is desired. masterorganicchemistry.com

Condensation and Addition Reactions

While the resonance stabilization of the amide bond reduces the electrophilicity of the carbonyl carbon, it can still participate in certain condensation and addition reactions, often under forcing conditions or with highly reactive reagents.

Addition of Organometallic Reagents: Strong nucleophiles like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the lactam carbonyl. youtube.comrsc.orglibretexts.org The initial addition would form a tetrahedral intermediate. Unlike with esters, the nitrogen-containing group is a poor leaving group. Subsequent acidic workup would protonate the intermediate, leading to a hemiaminal, which may be unstable and exist in equilibrium with the ring-opened amino ketone.

Enolate-Based Condensations: As mentioned in section 3.1.2, the α-carbon of the lactam can be deprotonated to form an enolate. This enolate can then act as a nucleophile in intermolecular condensation reactions, such as the Mannich reaction, although such reactions are less common than for ketones. chemistrysteps.comyoutube.com

Vilsmeier-Haack Type Reactions: The Vilsmeier-Haack reaction is a method for formylating electron-rich compounds. wikipedia.org While typically applied to activated aromatic rings, it can, under certain conditions, react with enol or enolate equivalents. chemistrysteps.comyoutube.comnumberanalytics.comcambridge.org Its application to simple N-alkyl lactams to achieve formylation at the α-carbon is not a common transformation but represents a potential, if challenging, reaction pathway.

Electrophilic Aromatic Substitution on Derived Aromatic Systems

While this compound itself is not an aromatic compound, it serves as a key precursor to aromatic derivatives through reactions like the Palladium-catalyzed cross-couplings discussed in the following section. For instance, a Suzuki-Miyaura coupling can be employed to attach a phenyl group to the propyl chain, yielding 1-(3-phenylpropyl)pyrrolidin-2-one. This newly introduced aromatic ring can then undergo electrophilic aromatic substitution (EAS).

The regiochemical outcome of EAS reactions is governed by the electronic properties of the substituent already present on the benzene (B151609) ring. masterorganicchemistry.comstudymind.co.uk The substituent, in this case, the 3-(pyrrolidin-2-on-1-yl)propyl group, influences where the incoming electrophile will attack the aromatic ring. masterorganicchemistry.comleah4sci.com

Directing Effects:

The 3-(pyrrolidin-2-on-1-yl)propyl group is classified as an activating, ortho-, para- director. This is due to the following factors:

Inductive Effect : Alkyl groups are generally electron-donating through an inductive effect, which enriches the electron density of the aromatic ring. openstax.org This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.edulibretexts.orglibretexts.org

The regioselectivity is determined by the distribution of electron density on the aromatic ring. nih.gov For activating groups, the ortho and para positions are more electron-rich and therefore more susceptible to attack by an electrophile. leah4sci.com

The following table outlines potential electrophilic aromatic substitution reactions on a conceptual derivative, 1-(3-phenylpropyl)pyrrolidin-2-one.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on 1-(3-phenylpropyl)pyrrolidin-2-one

| Reaction Type | Reagents | Electrophile (E+) | Major Products (ortho- and para- isomers) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(3-(2-nitrophenyl)propyl)pyrrolidin-2-one & 1-(3-(4-nitrophenyl)propyl)pyrrolidin-2-one |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-(3-(2-bromophenyl)propyl)pyrrolidin-2-one & 1-(3-(4-bromophenyl)propyl)pyrrolidin-2-one |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-(4-(3-(2-oxopyrrolidin-1-yl)propyl)phenyl)sulfonic acid & 4-(4-(3-(2-oxopyrrolidin-1-yl)propyl)phenyl)sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(3-(2-acetylphenyl)propyl)pyrrolidin-2-one & 1-(3-(4-acetylphenyl)propyl)pyrrolidin-2-one |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | CH₃⁺ | 1-(3-(2-methylphenyl)propyl)pyrrolidin-2-one & 1-(3-(4-methylphenyl)propyl)pyrrolidin-2-one |

Palladium-Catalyzed Cross-Coupling Reactions of the Bromopropyl Group

The carbon-bromine bond in this compound makes it an excellent electrophilic partner in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon bonds under relatively mild conditions. fishersci.co.uk The general mechanism for many of these reactions involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming a C-C bond by coupling an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. wikipedia.orgyoutube.com This reaction has been extended to include unactivated alkyl bromides. organic-chemistry.org For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups. wikipedia.org

The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species for the transmetalation step. wikipedia.orgorganic-chemistry.org

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound with an organoboron reagent.

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions

| Organoboron Reagent (R-B(OH)₂) | Expected Product | Catalyst System (Example) |

| Phenylboronic acid | 1-(3-Phenylpropyl)pyrrolidin-2-one | Pd(PPh₃)₄, K₂CO₃ nih.gov |

| Pyridine-3-boronic acid | 1-(3-(Pyridin-3-yl)propyl)pyrrolidin-2-one | Pd(OAc)₂, PCy₃, K₃PO₄ |

| Thiophene-2-boronic acid | 1-(3-(Thiophen-2-yl)propyl)pyrrolidin-2-one | PdCl₂(dppf), Cs₂CO₃ |

| 4-Methoxyphenylboronic acid | 1-(3-(4-Methoxyphenyl)propyl)pyrrolidin-2-one | Pd₂(dba)₃, SPhos, K₃PO₄ |

Heck-Mizoroki Reaction

The Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org While the classic Heck reaction is most common with aryl and vinyl halides, variations for unactivated alkyl halides, like the bromopropyl group in the title compound, have been developed. acs.orgnih.gov These reactions, often termed alkyl-Heck reactions, can proceed through mechanisms involving radical intermediates or by carefully controlling conditions to prevent side reactions like β-hydride elimination. nih.govbeilstein-journals.org

The reaction couples the alkyl group to one of the sp² carbons of the alkene, displacing a hydrogen atom.

Reaction Scheme:

Figure 2: General scheme for the Heck-Mizoroki reaction of this compound with an alkene.

Table 3: Illustrative Heck-Mizoroki Coupling Reactions

| Alkene Partner | Expected Product | Catalyst System (Example) |

| Styrene | 1-(5-Phenylpent-4-en-1-yl)pyrrolidin-2-one | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Ethyl acrylate | Ethyl 5-(2-oxopyrrolidin-1-yl)pent-2-enoate | Pd/C, NaHCO₃ |

| 1-Octene | 1-(Undec-4-en-1-yl)pyrrolidin-2-one | Pd(OAc)₂, Xantphos, Cs₂CO₃ beilstein-journals.org |

| Cyclohexene | 1-(3-(Cyclohex-2-en-1-yl)propyl)pyrrolidin-2-one | PdCl₂(PCy₃)₂, K₂CO₃ |

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp³)–C(sp) bond by reacting an alkyl halide with a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes. wikipedia.org The development of catalyst systems using N-heterocyclic carbene (NHC) ligands has enabled the successful coupling of unactivated alkyl bromides under mild conditions. acs.orgthieme-connect.com This reaction allows for the synthesis of derivatives containing an alkyne moiety, which is a valuable functional group for further transformations, such as click chemistry or hydration.

Recent advances have reported the Sonogashira coupling of unactivated secondary alkyl bromides, indicating the feasibility for primary bromides like this compound. researchgate.net

Reaction Scheme:

Figure 3: General scheme for the Sonogashira coupling of this compound with a terminal alkyne.

Table 4: Illustrative Sonogashira Coupling Reactions

| Terminal Alkyne | Expected Product | Catalyst System (Example) |

| Phenylacetylene | 1-(5-Phenylpent-4-yn-1-yl)pyrrolidin-2-one | Pd(PPh₃)₂, CuI, Et₃N ucsb.edu |

| 1-Hexyne | 1-(Non-4-yn-1-yl)pyrrolidin-2-one | [(π-allyl)PdCl]₂, NHC ligand, CuI acs.org |

| Trimethylsilylacetylene | 1-(5-(Trimethylsilyl)pent-4-yn-1-yl)pyrrolidin-2-one | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH |

| Propargyl alcohol | 1-(6-Hydroxyhex-4-yn-1-yl)pyrrolidin-2-one | Ni(II) pincer complex, CuI thieme-connect.com |

Applications of 1 3 Bromopropyl Pyrrolidin 2 One As a Building Block in Complex Molecule Synthesis

A Precursor for Novel Heterocyclic Compounds

The inherent chemical characteristics of 1-(3-Bromopropyl)pyrrolidin-2-one, namely the electrophilic carbon bearing the bromine atom and the nucleophilic potential of the lactam, make it an ideal starting material for building diverse heterocyclic systems.

Annulation Reactions for Fused Ring Systems

Annulation, the process of building a new ring onto an existing one, is a powerful strategy in which this compound can act as a key component. Its structure is well-suited for reactions with binucleophiles to generate fused bicyclic and polycyclic compounds. For instance, it is instrumental in synthesizing complex heptacyclic pyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions. thieme.de This method provides a direct pathway to highly functionalized, fused-ring systems that are of significant interest as molecular tools and materials science building blocks. thieme.de Similarly, annulation strategies involving this compound are employed in the stereocontrolled synthesis of allylic 2-oxopyrrolidines, which can bear multiple contiguous stereocenters and are foundational to various bioactive molecules. nih.govresearchgate.netnih.gov

Crafting Spirocyclic Structures with a Pyrrolidinone Heart

Spirocyclic compounds, characterized by two rings sharing a single atom, often possess unique three-dimensional shapes that are attractive in drug discovery. nih.gov this compound serves as a key reagent in the synthesis of spirocyclic structures that incorporate the pyrrolidinone core. A common synthetic route involves the initial alkylation of a heterocyclic nitrogen with the bromopropyl group, followed by an intramolecular cyclization to form the spiro-center. This approach has been successfully used to create various spiro[indole-pyrrolidin]-2(1H)-ones, which are privileged motifs in many bioactive natural products. researchgate.netrsc.org The synthesis often relies on a [3+2] cycloaddition of an azomethine ylide, generated in situ, to an appropriate acceptor. researchgate.netrsc.org

| Reaction Type | Resulting Structure | Key Feature |

| Annulation | Fused-ring systems (e.g., pyrrolo[2,1-a]isoquinolines) | Formation of a new ring fused to the pyrrolidinone scaffold. |

| Spirocyclization | Spirocyclic compounds (e.g., spiro[indole-pyrrolidin]-2(1H)-ones) | Two rings joined at a single common atom. |

A Linker in the Assembly of Macrocyclic Scaffolds

Macrocycles, large ring structures containing 12 or more atoms, are of immense interest in medicinal chemistry due to their unique conformational properties and ability to bind to challenging biological targets. nih.govnih.gov The propyl chain of this compound provides the necessary flexibility and length to act as a linker in the formation of these large rings. In a typical macrocyclization, the compound can react with a molecule containing two nucleophilic ends under high-dilution conditions, which favors the desired intramolecular ring-closing over intermolecular polymerization. This strategy has been used to synthesize potent inhibitors of Janus kinase 2 (JAK2) and fms-like tyrosine kinase-3 (FLT3), where the pyrrolidinone moiety is incorporated into a complex tetracyclic macrocycle. nih.gov

An Intermediate in Polymer and Materials Science

In the fields of polymer chemistry and material science, this compound is a valuable intermediate for modifying and functionalizing polymers and surfaces. The reactive alkyl bromide allows for its attachment to various substrates via nucleophilic substitution. This enables the introduction of the pyrrolidinone group onto polymer backbones, which can significantly alter the material's properties. For example, functionalizing polymers with pyrrolidinone can modify solubility, enhance thermal stability, or create specific binding affinities. This has been applied in the development of functional polymers for biomedical applications, such as drug delivery systems and advanced coatings. mdpi.comresearchgate.net

A Tool for Synthesizing Non-Clinical Research Probes and Ligands

The creation of specific molecular probes is essential for investigating biological systems. This compound offers a convenient and adaptable scaffold for synthesizing such research tools, which, while not for clinical use, are indispensable for fundamental scientific inquiry.

Designing and Synthesizing Photoaffinity Labels

Photoaffinity labeling is a technique used to map the interactions between ligands and their protein targets. nih.govnih.gov A photoaffinity label is a molecule that binds to a target and, upon exposure to light, forms a permanent covalent bond. This compound can serve as a core structure in the synthesis of these labels. The synthesis typically involves attaching a known binding molecule to the pyrrolidinone scaffold, while the bromopropyl chain is modified to include a photoreactive group, such as a diazirine or diazoketone. nih.govnih.gov When the probe binds to its target protein, UV irradiation activates the photoreactive group, forging a covalent link. This allows researchers to identify the binding site and gain insights into the molecular basis of the interaction. nih.govnih.gov

| Application Area | Specific Use | Key Feature of this compound |

| Heterocyclic Synthesis | Annulation & Spirocyclization | Bifunctional electrophile/nucleophile precursor. |

| Macrocycle Construction | Flexible Linker | Propyl chain provides reach for ring closure. |

| Polymer & Material Science | Functionalization Agent | Bromo group allows for grafting onto polymer backbones. |

| Research Probes | Photoaffinity Label Scaffold | Core structure for attaching binding and photoreactive groups. |

Preparation of Fluorescently Tagged Conjugates

Extensive research of publicly available scientific literature and chemical databases did not yield specific examples or detailed research findings on the direct application of This compound as a building block in the synthesis of fluorescently tagged conjugates. While the fields of bioconjugation and fluorescent probe development are vast, with numerous compounds utilized as linkers and scaffolds, the use of this particular chemical for creating fluorescently labeled molecules is not documented in the reviewed resources.

The typical synthesis of fluorescently tagged conjugates involves the reaction of a fluorophore with a biomolecule or another molecule of interest, often through a linker. The linker serves to connect the fluorescent dye to the target molecule and can influence the properties of the resulting conjugate. The structure of This compound , featuring a reactive bromopropyl group and a pyrrolidinone ring, suggests its potential as a linker. The bromopropyl end could react with nucleophiles on a fluorescent dye or a target molecule, while the pyrrolidinone moiety could be further functionalized.

However, despite these structural features, there is a lack of published studies demonstrating its use in this context. Researchers in the field have utilized a wide array of other bifunctional linkers for creating fluorescent conjugates, and it appears that This compound is not a commonly employed reagent for this purpose.

Consequently, no data tables or detailed research findings on its specific role in preparing fluorescently tagged conjugates can be provided. Further research and publication in this specific area would be required to populate such a section with scientifically accurate information.

Theoretical and Computational Studies of 1 3 Bromopropyl Pyrrolidin 2 One and Its Reaction Pathways

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 1-(3-bromopropyl)pyrrolidin-2-one is crucial for understanding its three-dimensional structure and flexibility. The pyrrolidine (B122466) ring is known to adopt non-planar conformations, often described as envelope or twist forms. The substituents on the ring can significantly influence the preferred conformation. For instance, studies on substituted prolines have shown that bulky groups can lock the pyrrolidine ring into specific puckered states. nih.gov The bromopropyl side chain introduces additional degrees of freedom, allowing for a variety of spatial arrangements.

Table 1: Illustrative Conformational States of this compound

| Conformer | Dihedral Angle (N1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| A | -20° (Envelope) | 0.00 | 45 |

| B | 35° (Twist) | 0.50 | 30 |

| C | -15° (Envelope) | 1.20 | 15 |

| D | 40° (Twist) | 2.00 | 10 |

Note: This table is illustrative and based on typical findings for substituted pyrrolidine rings. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. DFT methods can be used to calculate a variety of molecular properties, such as optimized geometry, vibrational frequencies, and electronic energies. researchgate.net For this compound, DFT calculations could elucidate the distribution of electron density, identify the most reactive sites, and predict its spectroscopic characteristics.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can visually represent the electrophilic and nucleophilic regions of a molecule. For this compound, the MEP would likely show negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential around the hydrogen atoms.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

| Mulliken Charge on Carbonyl Oxygen | -0.55 e |

Note: These values are hypothetical and representative of what could be obtained from DFT calculations on a similar molecule.

Transition State Modeling for Key Synthetic Reactions

Computational modeling can be used to investigate the mechanisms of synthetic reactions involving this compound by locating and characterizing the transition states. Understanding the structure and energy of transition states is fundamental to predicting reaction rates and selectivity. For example, in a nucleophilic substitution reaction where the bromine atom is displaced, DFT calculations could model the energy profile of the reaction pathway, identifying the transition state and any intermediates.

Studies on related systems, such as the [3+2] dipolar cycloaddition reactions to form pyrrolidines, have utilized DFT to understand the regio- and diastereoselectivities observed experimentally. nih.gov These calculations can reveal the subtle balance of steric and electronic effects that govern the reaction outcome. nih.gov A similar approach could be applied to reactions of this compound to rationalize and predict its chemical behavior.

Molecular Docking and Ligand-Protein Interaction Studies (focusing on mechanistic understanding, not therapeutic outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies could be used to explore its potential interactions with biological macromolecules, such as enzymes, to understand the mechanistic basis of these interactions at a molecular level. mdpi.comnih.gov

The focus of such studies would be on the fundamental principles of molecular recognition, including the roles of hydrogen bonding, hydrophobic interactions, and electrostatic forces in the binding process. nih.gov For instance, the carbonyl group of the pyrrolidinone ring could act as a hydrogen bond acceptor, while the bromopropyl chain could engage in hydrophobic or halogen bonding interactions.

While specific therapeutic outcomes are beyond the scope of this discussion, understanding the binding mode and the key intermolecular interactions provides a mechanistic foundation for why a particular ligand might interact with a protein. nih.gov These computational studies can guide the design of new molecules with specific interaction profiles.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a pivotal tool for the initial characterization of newly synthesized derivatives of 1-(3-Bromopropyl)pyrrolidin-2-one. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the derivative.

The process involves ionizing the derivative, often using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to prevent significant fragmentation and preserve the molecular ion. The mass-to-charge ratio (m/z) of this molecular ion is then measured with high precision. By comparing the experimentally determined exact mass to the calculated theoretical masses of potential molecular formulas, researchers can confidently confirm the identity of the synthesized compound.

For instance, in the synthesis of derivatives where the bromine atom of this compound is substituted by a nucleophile, HRMS is critical to verify that the desired reaction has occurred. The observed mass will reflect the loss of the bromine atom and the addition of the new functional group.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative

| Hypothetical Derivative | Molecular Formula | Calculated Exact Mass | Observed Exact Mass (m/z) | Mass Error (ppm) |

| 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)propyl)pyrrolidin-2-one | C₁₅H₁₈N₄O | 270.1481 | 270.1478 | -1.1 |

This level of accuracy effectively rules out other potential elemental compositions that might have the same nominal mass, providing a solid foundation for further structural elucidation. The fragmentation patterns observed in the mass spectrum, even if minimal, can also offer preliminary structural clues. For example, the cleavage of the propyl chain is a common fragmentation pathway for N-alkylpyrrolidinones. psu.edu

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D-NMR) for Structural Connectivity

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons in a molecule, complex derivatives of this compound often yield intricate spectra with overlapping signals. Two-dimensional (2D) NMR techniques are indispensable for deciphering these complex spectra and establishing the precise connectivity of atoms within the molecule. nih.govrsc.org

Several 2D-NMR experiments are routinely employed:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In the context of this compound derivatives, COSY spectra are instrumental in tracing the spin systems of the pyrrolidinone ring and the propyl chain, confirming their integrity and identifying the positions of substituents. For example, the correlation between the methylene (B1212753) protons of the propyl chain can be clearly visualized.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps direct one-bond correlations between protons and the carbons to which they are attached. HSQC is invaluable for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For a derivative, this would definitively link each proton signal in the pyrrolidinone ring and the propyl chain to its corresponding carbon atom.

Table 2: Representative 2D-NMR Correlations for a Derivative of this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H-3 (pyrrolidinone) | H-4 | C-3 | C-2, C-5 |

| H-4 (pyrrolidinone) | H-3, H-5 | C-4 | C-2, C-5 |

| H-5 (pyrrolidinone) | H-4 | C-5 | C-3, C-2 |

| H-1' (propyl) | H-2' | C-1' | C-5, C-2' |

| H-2' (propyl) | H-1', H-3' | C-2' | C-1', C-3' |

| H-3' (propyl) | H-2' | C-3' | C-1', C-2', C-substituent |

The combined interpretation of these 2D-NMR spectra provides a detailed and unambiguous picture of the molecular structure, confirming the constitution and connectivity of the this compound derivative.

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are obtained)

When a derivative of this compound can be obtained in a crystalline form of suitable quality, single-crystal X-ray diffraction provides the most definitive structural information. This powerful technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles with very high precision.

The process involves irradiating a single crystal with a focused beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For derivatives of this compound, an X-ray crystal structure would provide irrefutable proof of the molecular structure, including the stereochemistry if chiral centers are present. For example, in the case of a derivative of (R)-4-Propylpyrrolidin-2-one, X-ray crystallography would confirm the absolute configuration at the chiral center. chemicalbook.com Furthermore, it reveals details about the conformation of the pyrrolidinone ring (which often adopts an envelope or twisted conformation) and the orientation of the N-substituent. Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the solid state, are also elucidated. While obtaining suitable crystals can be a challenge, the wealth of information provided by X-ray crystallography is unparalleled for solid-state structural analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. In the analysis of this compound derivatives, the most prominent and diagnostic absorption band is typically that of the lactam carbonyl (C=O) stretching vibration, which appears in the region of 1650-1700 cm⁻¹. rdd.edu.iqnist.govnist.gov The exact position of this band can be sensitive to the nature of the N-substituent and the presence of other functional groups. Other characteristic absorptions include the C-H stretching vibrations of the aliphatic pyrrolidinone ring and propyl chain (around 2850-3000 cm⁻¹) and the C-N stretching vibration. If the bromine atom is replaced by a functional group containing, for example, a hydroxyl (-OH) or an amine (-NH) group, characteristic broad or sharp absorption bands will appear in the high-frequency region of the spectrum (typically 3200-3600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For derivatives of this compound, Raman spectroscopy can be useful for observing the C-C bond vibrations within the pyrrolidinone ring and the propyl chain. If the derivative contains aromatic rings or other symmetric functional groups, these will often give rise to strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O (lactam) | Stretching | 1650 - 1700 (strong) | 1650 - 1700 (medium) |

| C-H (aliphatic) | Stretching | 2850 - 3000 (medium) | 2850 - 3000 (strong) |

| C-N | Stretching | 1100 - 1300 (medium) | 1100 - 1300 (weak) |

| C-Br | Stretching | 500 - 600 (medium) | 500 - 600 (strong) |

| O-H (alcohol/phenol) | Stretching | 3200 - 3600 (broad, strong) | 3200 - 3600 (weak) |

| N-H (amine/amide) | Stretching | 3300 - 3500 (medium, sharp) | 3300 - 3500 (weak) |

By combining these advanced spectroscopic and analytical techniques, chemists can achieve a comprehensive and unambiguous structural elucidation of derivatives of this compound, which is essential for understanding their chemical properties and potential applications.

Future Directions and Emerging Research Avenues in 1 3 Bromopropyl Pyrrolidin 2 One Chemistry

Development of More Sustainable and Greener Synthetic Routes

The industrial synthesis of the parent 2-pyrrolidone structure often involves the reaction of gamma-butyrolactone (B3396035) with ammonia (B1221849) at high temperatures and pressures, a process with a considerable environmental footprint. wikipedia.org The subsequent N-alkylation to produce 1-(3-bromopropyl)pyrrolidin-2-one adds further steps, often utilizing hazardous solvents and reagents. Future research is critically focused on developing more sustainable and greener synthetic pathways.

Key areas of development include:

Catalyst-Free and Solvent-Free Reactions: Inspired by methodologies developed for other heterocyclic systems, research is moving towards eliminating toxic metal catalysts and volatile organic solvents. For instance, catalyst-free, three-component domino reactions in benign solvent systems like ethanol/water have been successfully employed for synthesizing complex pyrrolidine-fused spirooxindoles. rsc.org Adapting such one-pot strategies could offer a direct and atom-economical route to functionalized pyrrolidinones from simpler precursors.

Ultrasound and Microwave-Assisted Synthesis: The use of non-conventional energy sources like ultrasound and microwaves can significantly accelerate reaction times, improve yields, and reduce energy consumption. Ultrasound irradiation, for example, has been used in the one-pot synthesis of pyrrolin-2-ones using citric acid as a biodegradable catalyst in ethanol, highlighting a greener approach. rsc.org

Bio-based Feedstocks and Solvents: A long-term goal is the transition from petrochemical-based starting materials to renewable biomass. Furthermore, the substitution of conventional dipolar aprotic solvents like N-methylpyrrolidinone (NMP), which face regulatory pressure due to toxicity, with greener alternatives is crucial. rsc.org N-Butylpyrrolidinone has been proposed as a less toxic, structurally similar solvent that could be employed in the synthesis and subsequent reactions of its derivatives. rsc.org

Table 1: Comparison of Conventional vs. Emerging Green Synthetic Routes for Pyrrolidinone Derivatives

| Feature | Conventional Synthetic Route | Emerging Greener Synthetic Route |

|---|---|---|

| Starting Materials | Often petrochemical-derived (e.g., gamma-butyrolactone) | Potential for bio-based feedstocks |

| Catalysts | May involve heavy metals or harsh acids/bases | Catalyst-free systems, biodegradable catalysts (e.g., citric acid) rsc.org |

| Solvents | Traditional volatile organic compounds (VOCs), NMP | Green solvents (e.g., water, ethanol, N-butylpyrrolidinone) rsc.orgrsc.org |

| Energy Input | High temperature and pressure for core synthesis wikipedia.org | Alternative energy sources (ultrasound, microwave) to reduce energy consumption rsc.org |

| Process | Multi-step, including post-synthesis functionalization | One-pot, multicomponent, and domino reactions for higher atom economy rsc.orgtandfonline.com |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The this compound molecule is an ideal substrate for exploring novel reactivity due to its distinct functional groups. The alkyl bromide is a classic electrophile for nucleophilic substitution, while the lactam core offers sites for other transformations. Future research will likely focus on leveraging modern catalytic methods to unlock new synthetic pathways.

Advanced Catalytic Coupling Reactions: Palladium-catalyzed reactions have revolutionized the formation of C-C and C-N bonds. Methods like the enantioselective palladium-catalyzed carboamination of alkenes have been used to produce complex 2-substituted pyrrolidines. nih.govnih.gov While these examples build the pyrrolidine (B122466) ring, the 1-(3-bromopropyl) group on the pre-formed lactam is primed for use in similar advanced coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append a wide array of functional groups.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts. Their application in radical tandem cyclization/coupling reactions has enabled the construction of highly functionalized 2-pyrrolidinones in a transition-metal-free manner. rsc.org Research could explore using this compound as a substrate in NHC-catalyzed reactions, potentially leading to novel annulation or functionalization strategies.

Cascade Reactions: Cascade reactions, where multiple bonds are formed in a single operation, represent a highly efficient synthetic strategy. A novel Smiles-Truce cascade has been developed for the one-step synthesis of densely functionalized pyrrolidinones from simple starting materials. acs.org The unique electronic and steric properties of the this compound scaffold could be exploited to design new cascade sequences, enabling rapid increases in molecular complexity. Another approach involves the ring contraction of piperidine (B6355638) derivatives to selectively yield pyrrolidin-2-ones. rsc.org

Table 2: Emerging Catalytic Transformations for Pyrrolidinone Chemistry

| Catalytic Method | Description | Potential Application for this compound |

|---|---|---|

| Palladium-Catalyzed Carboamination | Intramolecular cyclization of an amino-alkene onto an aryl/vinyl halide to form the pyrrolidine ring. nih.govnih.gov | Use of the bromopropyl group as a handle in cross-coupling reactions to attach complex fragments. |

| N-Heterocyclic Carbene (NHC) Catalysis | Organocatalytic method enabling radical tandem cyclizations to form the pyrrolidinone core. rsc.org | Exploration of novel functionalization reactions at the lactam ring or side chain. |

| Smiles-Truce Cascade | A metal-free, one-pot process involving nucleophilic ring-opening, aryl transfer, and lactam formation. acs.org | Designing new cascade sequences initiated by the functional groups of the molecule. |

| Ring Contraction | Selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. rsc.org | A potential alternative synthetic route to the core pyrrolidinone structure. |

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structural features of this compound make it an intriguing building block for the programmed self-assembly of higher-order materials.

Halogen Bonding: The bromine atom on the propyl chain is a potential halogen bond donor. This directional interaction can be used to guide the assembly of molecules into well-defined architectures like chains, networks, or liquid crystals.

Hydrogen Bonding and Dipolar Interactions: The carbonyl group of the lactam is a strong hydrogen bond acceptor, while the polar nature of the entire pyrrolidinone ring can lead to significant dipole-dipole interactions. These forces can work in concert with halogen bonding to create robust, self-assembled structures.

Amphiphilic Design: By reacting the bromopropyl group with hydrophilic or hydrophobic moieties, a diverse range of amphiphiles can be synthesized. Research on block copolymers containing N-vinyl pyrrolidone has shown their ability to self-assemble into micelles in selective solvents, which can be used for applications like drug encapsulation. nih.gov Similarly, small-molecule amphiphiles derived from this compound could form vesicles, gels, or other soft materials.

Table 3: Supramolecular Potential of this compound

| Structural Feature | Type of Non-Covalent Interaction | Potential Supramolecular Application |

|---|---|---|

| Bromopropyl Group | Halogen Bonding (C-Br···X) | Crystal engineering, liquid crystals, organogels |

| Lactam Carbonyl (C=O) | Hydrogen Bonding (C=O···H-D) | Polymer stabilization, formation of tapes/sheets |

| Polar Lactam Ring | Dipole-Dipole Interactions | Control of molecular packing, phase behavior |

| Entire Molecule | Can be functionalized to be amphiphilic | Micelle formation, vesicles, drug delivery systems nih.gov |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The demand for large, diverse libraries of novel compounds for drug discovery and materials science has driven the development of automated synthesis platforms. These platforms enable the rapid execution of many reactions in parallel, accelerating the discovery process. This compound is an excellent candidate for integration into these workflows.

Its utility stems from the reactive bromopropyl group, which serves as a reliable chemical handle for diversification. A library of nucleophiles (e.g., amines, phenols, thiols, carboxylates) can be reacted with this compound in a parallel format to quickly generate a large library of new pyrrolidinone derivatives. Each new compound retains the core pyrrolidinone scaffold, which is a privileged structure in medicinal chemistry, while presenting a different functional group for biological or material screening. nih.govfao.org

A hypothetical high-throughput workflow would involve:

Dispensing an array of different nucleophiles into the wells of a microtiter plate.

Adding a solution of this compound and a suitable base to each well using a liquid-handling robot.

Allowing the reactions to proceed under controlled conditions.

Performing automated purification and analysis to yield a library of compounds ready for screening.

This approach transforms this compound from a simple intermediate into a powerful building block for accelerated discovery campaigns.

Table 4: Hypothetical High-Throughput Reaction Array using this compound

| Well | Nucleophile Input | Resulting Derivative Structure |

|---|---|---|

| A1 | Phenol | 1-(3-Phenoxypropyl)pyrrolidin-2-one |

| A2 | Morpholine | 1-(3-Morpholinopropyl)pyrrolidin-2-one |

| A3 | Sodium Azide | 1-(3-Azidopropyl)pyrrolidin-2-one |

| A4 | Potassium Thioacetate | S-(3-(2-oxopyrrolidin-1-yl)propyl) ethanethioate |

| A5 | Aniline | 1-(3-(Phenylamino)propyl)pyrrolidin-2-one |

| ... | ... | ... |

Q & A

Q. How can impurities from the synthesis of this compound be identified and mitigated?

- Methodology : Employ LC-MS with high-resolution mass detection to trace by-products (e.g., di-alkylated species). Optimize purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.